molecular formula C16H10ClNO3S B3006604 N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide CAS No. 338962-46-2

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide

Cat. No.: B3006604
CAS No.: 338962-46-2
M. Wt: 331.77
InChI Key: FBLKYKHZWQPCBS-UHFFFAOYSA-N
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Description

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyran ring fused with a thiophene ring, and it is substituted with a chlorophenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the chlorophenyl group and the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide include other heterocyclic compounds with pyran and thiophene rings, such as:

  • N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide
  • N-[6-(4-methylphenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide
  • N-[6-(4-fluorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3S/c17-11-5-3-10(4-6-11)13-8-7-12(16(20)21-13)18-15(19)14-2-1-9-22-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLKYKHZWQPCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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